molecular formula C6H7IN2O B2449163 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine CAS No. 2164373-26-4

2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B2449163
CAS No.: 2164373-26-4
M. Wt: 250.039
InChI Key: YSCDVTMWRXXAHA-UHFFFAOYSA-N
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Description

2-Iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a versatile small molecule scaffold of significant interest in medicinal chemistry and drug discovery research . This iodinated heterocyclic compound, with a molecular formula of C 6 H 7 IN 2 O and a molecular weight of 250 g/mol, serves as a key synthetic intermediate for the construction of more complex bioactive molecules . The imidazo[2,1-c][1,4]oxazine core structure is structurally related to classes of nitroimidazooxazines that have been extensively explored as potent antitubercular and antileishmanial agents . The iodine atom at the 2-position provides a reactive handle for further functionalization, notably via metal-catalyzed cross-coupling reactions, allowing researchers to introduce diverse aromatic and heteroaromatic substituents to explore structure-activity relationships . This compound is provided with a minimum purity of 95% and is intended for research applications as a building block in the synthesis of potential pharmacologically active compounds . It is particularly valuable in scaffold-hopping strategies and backup program studies aimed at optimizing the physicochemical and pharmacological profiles of drug candidates for neglected tropical diseases . Handling Note: This product is intended for laboratory research use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCDVTMWRXXAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164373-26-4
Record name 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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Chemical Reactivity and Transformations of 2 Iodo 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine

Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Iodo Position

The carbon-iodine bond at the C-2 position of the imidazo[2,1-c] nih.govuniurb.itoxazine (B8389632) ring is particularly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the elaboration of the core structure, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the fused heterocyclic system facilitates the oxidative addition of the C-I bond to a palladium(0) catalyst, which is the initial and often rate-determining step in these catalytic cycles.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and the 2-iodo-imidazo[2,1-c] nih.govuniurb.itoxazine scaffold is an excellent substrate for this reaction. This reaction typically involves the coupling of the iodo-substituted heterocycle with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The general applicability of Suzuki-Miyaura coupling to iodo-substituted heterocyclic systems suggests that 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine can be readily coupled with a variety of aryl- and heteroarylboronic acids to furnish the corresponding 2-aryl- and 2-heteroaryl-substituted products. These reactions are typically carried out in a mixture of an organic solvent and water, with a range of palladium catalysts and bases being effective.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Iodo-Heterocycles

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂OGood
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂OModerate to Good

Note: This table represents typical conditions for Suzuki-Miyaura reactions on iodo-substituted heterocycles and serves as a predictive model for the reactivity of 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine.

Other Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura coupling, the 2-iodo-imidazo[2,1-c] nih.govuniurb.itoxazine is a suitable substrate for other palladium-catalyzed carbon-carbon bond-forming reactions, including the Sonogashira and Heck couplings.

The Sonogashira coupling enables the introduction of an alkynyl moiety at the C-2 position through the reaction of the iodo-substituted heterocycle with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. mdpi.com The synthesis of various alkynylquinoline-5,8-diones has been successfully achieved through this methodology. researchgate.net This transformation is valuable for the synthesis of extended π-systems and for accessing compounds with potential applications in materials science and medicinal chemistry.

The Heck reaction provides a means to introduce alkenyl substituents at the C-2 position by coupling the iodo-heterocycle with an alkene in the presence of a palladium catalyst and a base. libretexts.org The reaction typically proceeds with high regioselectivity, leading to the formation of the more substituted alkene product. This reaction is a powerful tool for the construction of complex molecular architectures from simple starting materials.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine

ReactionCoupling PartnerCatalyst SystemBaseProduct
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N2-Alkynyl-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine
HeckAlkenePd(OAc)₂/P(o-tol)₃Na₂CO₃2-Alkenyl-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine

Note: This table illustrates the expected outcomes of Sonogashira and Heck reactions based on established methodologies for similar iodo-substituted heterocyclic systems.

Nucleophilic Substitution Reactions Involving the Iodine Moiety

While palladium-catalyzed reactions are the most common transformations for aryl iodides, nucleophilic aromatic substitution (SNAr) can also occur under specific conditions. For the 2-iodo-imidazo[2,1-c] nih.govuniurb.itoxazine system, the displacement of the iodide by a nucleophile is generally challenging due to the electron-rich nature of the imidazole (B134444) ring. However, the introduction of strong electron-withdrawing groups on the heterocyclic core or the use of highly reactive nucleophiles can facilitate such transformations. For instance, the conversion of chloropyridazinones to their iodo derivatives can be achieved using hydrogen iodide, which can be followed by reductive deiodination. arkat-usa.org

Ring-Opening and Ring-Closure Dynamics of the Oxazine Moiety

The oxazine ring of the 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine scaffold can participate in ring-opening and ring-closure reactions, providing pathways to alternative heterocyclic systems. These transformations are often influenced by the reaction conditions, such as pH and the presence of specific reagents. For example, base-induced rearrangements of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govuniurb.itresearchgate.nettriazines can lead to ring expansion and the formation of new thiazine-containing heterocycles. beilstein-journals.orgnih.govsemanticscholar.org Similarly, acid-catalyzed hydrolysis can lead to the cleavage of the oxazine ring, unmasking functional groups that can then be utilized in subsequent synthetic steps.

Functional Group Interconversions on the Imidazole and Oxazine Rings

The 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine core allows for a variety of functional group interconversions on both the imidazole and oxazine rings, subsequent to the initial cross-coupling or substitution reactions. For instance, an introduced aryl group at the C-2 position can be further functionalized through electrophilic aromatic substitution reactions, provided the reaction conditions are controlled to avoid decomposition of the heterocyclic core.

On the oxazine ring, the methylene groups may be amenable to oxidation or other transformations, although such reactions would likely require specific and mild conditions to avoid over-oxidation or ring cleavage. The synthesis of imidazo-1,4-oxazinone derivatives from C-2 aroyl imidazole precursors highlights the possibility of modifying the oxazine portion of the molecule. nih.govresearchgate.net

Reactivity of the Imidazole Nitrogen Atoms within the Fused System

The imidazole ring of 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govuniurb.itoxazine contains two nitrogen atoms, each with distinct reactivity. The N-1 nitrogen is a bridgehead atom and is generally unreactive towards electrophiles due to steric hindrance and its involvement in the aromatic system. In contrast, the N-3 nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base.

Quaternization of the N-3 nitrogen can occur upon treatment with alkylating agents, such as alkyl halides. This modification can significantly alter the electronic properties of the heterocyclic system, potentially influencing its biological activity and chemical reactivity. Theoretical studies on related imidazo[1,2-a]pyridine N-acylhydrazone derivatives have been used to investigate the stability and reactivity of the nitrogen atoms within the fused ring system. scirp.org

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published that focus solely on the chemical compound “2-iodo-5H,6H,8H-imidazo[2,1-c] tubitak.gov.trnih.govoxazine” or its direct parent ring system, imidazo[2,1-c] tubitak.gov.trnih.govoxazine.

Research in this area has predominantly centered on related but structurally distinct isomers, such as imidazo[2,1-b] tubitak.gov.trresearchgate.netoxazines, imidazo[5,1-c] tubitak.gov.trnih.govoxazines, and various imidazo-oxazinone derivatives. While computational methods like Density Functional Theory (DFT) and molecular modeling have been applied to these related systems to investigate reaction mechanisms, biological activity, and electronic properties, the specific data required to populate the requested article outline for "2-iodo-5H,6H,8H-imidazo[2,1-c] tubitak.gov.trnih.govoxazine" is not present in the current body of scientific publications.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on the requested compound. The necessary detailed research findings on its reaction mechanisms, conformational analysis, electronic structure, and molecular modeling are not available.

Academic Applications of the Imidazo 2,1 C 1 2 Oxazine Scaffold in Chemical Research

Scaffold Design and Chemical Space Exploration for Heterocyclic Synthesis

The design of the imidazo[2,1-c] nih.govacs.orgoxazine (B8389632) scaffold is rooted in the principles of medicinal chemistry, where the amalgamation of established pharmacophores can lead to novel biological activities. uniurb.it This scaffold can be conceptualized as a hybrid structure, merging the biologically prevalent imidazole (B134444) nucleus with the morpholine motif, a key component in numerous clinically approved drugs. uniurb.it The imidazole ring, an essential component of biomolecules like the amino acid histidine, offers a rich electronic profile with both hydrogen bond donor and acceptor capabilities. researchgate.netnih.gov The fusion to an oxazine ring introduces conformational flexibility and additional sites for molecular recognition.

Synthetic strategies for accessing this scaffold often involve multi-step sequences starting from simpler, functionalized imidazole precursors. For instance, the synthesis of 8H-imidazo[2,1-c] nih.govacs.orgoxazin-6(5H)-one derivatives begins with C-2 aroyl substituted imidazoles, which are subsequently reduced and cyclized with reagents like chloroacetylchloride. nih.gov This approach allows for the systematic exploration of the chemical space around the core scaffold by varying the substituents on the starting materials. Another innovative pathway involves a three-component reaction (3-CR) that combines 1,2-diaza-1,3-dienes, α-aminoacetals, and isocyanates to generate functionalized hydantoin intermediates, which then undergo intramolecular cyclization to form the 1H-imidazo[5,1-c] nih.govacs.orgoxazine skeleton. uniurb.itresearchgate.net Such synthetic versatility is crucial for generating a wide range of analogues for structure-activity relationship (SAR) studies.

Role as a Precursor for Diverse Heterocyclic Libraries

The imidazo[2,1-c] nih.govacs.orgoxazine core is an excellent platform for the generation of diverse heterocyclic libraries, a key strategy in modern drug discovery. The functional handles inherent to the scaffold and its synthetic intermediates allow for the introduction of a wide array of substituents, enabling the systematic modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Diversity-oriented synthesis approaches have been employed to create libraries of related fused imidazole systems. For example, an iodine-mediated annulation of 2-amino nih.govuniurb.itresearchgate.nettriazines and various ketones has been used to produce a library of imidazo[1,2-a] nih.govuniurb.itresearchgate.nettriazines. rsc.org This highlights a common strategy where a core reaction is adapted to a range of starting materials to rapidly build a collection of related, yet distinct, molecules. By applying similar principles, the imidazo[2,1-c] nih.govacs.orgoxazine scaffold can be functionalized at multiple positions. Variations in the initial aldehyde, amine, and isocyanate components in multicomponent reactions can lead to a vast number of unique products from a single synthetic protocol, making it a powerful tool for generating chemical diversity. uniurb.itresearchgate.net

Development of Novel Synthetic Building Blocks for Complex Molecules

Beyond their direct use as bioactive molecules, imidazo[2,1-c] nih.govacs.orgoxazine derivatives serve as versatile synthetic building blocks for the construction of more complex molecular architectures. The inherent functionality of the scaffold can be strategically manipulated to act as a handle for further chemical transformations. For instance, a hydroxyl group on the scaffold can be used as a nucleophile to connect to other molecular fragments, as demonstrated in the synthesis of (2-pyridinyloxy) substituted imidazo[2,1-b] nih.govresearchgate.netthiazines. mdpi.com

The development of functionalized imidazoles as building blocks is a well-established strategy in organic synthesis. nih.gov Similarly, derivatives of the imidazo[2,1-c] nih.govacs.orgoxazine system, bearing reactive groups like halides, boronic esters, or amines, can be prepared. These "pre-functionalized" building blocks can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to be integrated into larger, multi-component molecules. This modular approach is highly efficient for creating intricate structures that might be difficult to access through linear synthetic routes.

Structure-Property Relationships Beyond Basic Compound Identification

Understanding how structural modifications impact the physicochemical properties of the imidazo[2,1-c] nih.govacs.orgoxazine scaffold is critical for its rational application in materials science and medicinal chemistry. This involves detailed analysis of spectroscopic data and the electronic effects of various substituents.

The introduction of different substituents onto the imidazo[2,1-c] nih.govacs.orgoxazine framework has a predictable and measurable effect on its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These changes provide valuable information about the electronic environment and conformation of the molecule.

For example, in a series of 2,8-diaryl-8H-imidazo[2,1-c] nih.govacs.orgoxazin-6(5H)-ones, the nature of the aryl substituent significantly influences the chemical shifts of the protons and carbons in the heterocyclic core. nih.gov In the IR spectrum, the carbonyl (C=O) stretching frequency is a sensitive probe of the electronic effects of substituents. For the 2,8-bis(4-bromophenyl) derivative, the C=O stretch appears at a higher wavenumber (1770 cm⁻¹) compared to the unsubstituted 2,8-diphenyl analogue (1747 cm⁻¹), which is consistent with the electron-withdrawing nature of the bromine atoms. nih.gov

Detailed NMR analysis further elucidates these structural differences. The chemical shifts of the methylene (CH₂) protons in the oxazine ring are particularly informative.

Table 1: Comparison of Spectroscopic Data for Substituted 8H-Imidazo[2,1-c] nih.govacs.orgoxazin-6(5H)-ones nih.gov
CompoundSubstituent (at C2 and C8)1H NMR (δ, ppm, CDCl3) - CH2 Protons13C NMR (δ, ppm, CDCl3) - CH2 CarbonIR (cm-1) - C=O Stretch
5aPhenyl4.64 (d, J=15.8 Hz), 4.26 (d, J=15.8 Hz)41.11747
5f4-Bromophenyl4.62 (d, J=13.7 Hz), 4.30 (d, J=13.7 Hz)41.01770

The introduction of an iodine atom at the C2 position, creating 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govacs.orgoxazine, profoundly alters the scaffold's reactivity and electronic profile. Halogens, particularly iodine, serve two primary roles: they act as electron-withdrawing groups that modify the electron density of the heterocyclic system, and they function as exceptionally versatile synthetic handles for further functionalization.

The iodine atom deactivates the imidazole ring towards electrophilic substitution due to its inductive electron-withdrawing effect. rsc.org Conversely, and more importantly, the carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows the iodo-substituted scaffold to act as a key building block in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This reactivity enables the straightforward introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents at the C2 position, providing a powerful tool for late-stage diversification of the core structure. The ability to perform these transformations is crucial for rapidly exploring the chemical space around the scaffold for drug discovery and materials science applications.

Furthermore, the electronic nature of the scaffold can be fine-tuned. Density Functional Theory (DFT) studies on related imidazo[1,2-a]pyridine systems show that substituents significantly alter the molecule's chemical hardness, electrophilicity index, and HOMO-LUMO energy gap, which are key determinants of chemical reactivity. nih.gov An iodo-substituent would be expected to lower the energy of the molecular orbitals and increase the electrophilicity of the system.

Strategic Integration into Complex Molecular Architectures

The imidazo[2,1-c] nih.govacs.orgoxazine scaffold is not only a source of novel compounds but also a valuable component for strategic integration into larger, more complex molecular architectures. Its defined three-dimensional shape and synthetic accessibility make it an attractive linker or core unit for constructing multifunctional molecules.

One common strategy involves creating hybrid molecules by linking the imidazo-oxazine scaffold to another pharmacophore to achieve synergistic or novel biological effects. For example, a study on the related imidazo[2,1-b] nih.govresearchgate.netthiazine scaffold involved its connection to various substituted pyridines to create potential non-steroidal anti-inflammatory agents. mdpi.com A similar approach could be used to link the imidazo[2,1-c] nih.govacs.orgoxazine core to other biologically active motifs, such as kinase-binding fragments or DNA-intercalating agents, to create targeted therapeutics. The oxazine portion of the scaffold provides a non-planar, flexible linker that can orient appended functional groups in specific spatial arrangements, which is critical for optimizing interactions with biological targets. This strategic incorporation allows chemists to leverage the inherent properties of the scaffold while adding new functionalities to design sophisticated molecules for advanced applications.

Emerging Research Frontiers and Future Prospects for 2 Iodo 5h,6h,8h Imidazo 2,1 C 1 2 Oxazine

Advanced Synthetic Strategies for Complexified Derivatives

The development of novel and efficient synthetic methodologies is crucial for unlocking the full potential of the 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govumpr.ac.idoxazine (B8389632) scaffold. While direct synthetic routes to this specific molecule are not yet widely reported, advanced strategies employed for analogous heterocyclic systems can provide valuable insights. Future research is likely to focus on the following areas:

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation. The development of novel MCRs could enable the rapid and efficient synthesis of a diverse library of 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govumpr.ac.idoxazine derivatives. For instance, an iodine-catalyzed three-component condensation has been successfully used to synthesize imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. nih.gov This approach, which involves the in-situ generation of an imine followed by a [4+1] cycloaddition, could potentially be adapted for the synthesis of the imidazo[2,1-c] nih.govumpr.ac.idoxazine core.

C-H Activation/Functionalization: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. This strategy avoids the need for pre-functionalized starting materials and allows for the introduction of various substituents onto the heterocyclic core. Future research could explore the selective C-H activation of the 5H,6H,8H-imidazo[2,1-c] nih.govumpr.ac.idoxazine backbone to introduce new functional groups and modulate the compound's properties.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govumpr.ac.idoxazine and its derivatives could enable the large-scale production of these compounds for further investigation and application.

Synthetic StrategyDescriptionPotential Advantages
Multi-Component ReactionsMultiple reactants are combined in a single step to form a complex product.High efficiency, atom economy, and diversity of derivatives.
C-H ActivationDirect functionalization of carbon-hydrogen bonds.Avoids pre-functionalization, allows for late-stage modification.
Flow ChemistryChemical reactions are run in a continuously flowing stream.Improved control, safety, and scalability.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The presence of the iodine atom at the 2-position of the imidazo[2,1-c] nih.govumpr.ac.idoxazine ring system opens up a wide range of possibilities for further chemical transformations. The carbon-iodine bond can serve as a versatile synthetic handle for the introduction of new functional groups via cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The iodo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of aryl, alkynyl, and amino substituents at the 2-position, leading to the generation of a diverse library of novel compounds with potentially interesting biological and material properties. For example, palladium-catalyzed carbonylation has been successfully used to introduce carboxamide moieties into 6- and 8-iodo-imidazo[1,2-a]pyridines. nih.gov

Metal-Halogen Exchange Reactions: The iodo group can be readily exchanged with other metals, such as lithium or magnesium, to generate organometallic intermediates. These intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Radical Reactions: The carbon-iodine bond can also undergo homolytic cleavage to generate a radical intermediate, which can participate in various radical-mediated transformations.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique electronic and structural features of 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govumpr.ac.idoxazine make it an attractive candidate for applications in materials science and supramolecular chemistry.

Organic Electronics: The extended π-system of the imidazo[2,1-c] nih.govumpr.ac.idoxazine core, coupled with the potential for tuning its electronic properties through substitution, suggests its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The iodo substituent can be used to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is crucial for optimizing device performance.

Supramolecular Assemblies: The presence of both hydrogen bond donors and acceptors in the imidazo[2,1-c] nih.govumpr.ac.idoxazine structure, along with the potential for halogen bonding involving the iodine atom, makes it an excellent building block for the construction of well-defined supramolecular architectures. These assemblies could find applications in areas such as crystal engineering, drug delivery, and sensing.

Unexplored Chemical Modifications and Their Potential Implications

Beyond the transformations at the 2-position, other parts of the 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govumpr.ac.idoxazine scaffold can also be chemically modified to further expand its chemical space and potential applications.

N-Functionalization: The nitrogen atoms in the imidazole (B134444) and oxazine rings can be functionalized with various substituents to modulate the compound's solubility, lipophilicity, and biological activity.

Modifications of the Oxazine Ring: The methylene groups in the oxazine ring can be functionalized or replaced with other groups to alter the conformation and rigidity of the bicyclic system.

Introduction of Chiral Centers: The introduction of chiral centers into the molecule could lead to the development of enantiomerically pure compounds with specific biological activities or applications in asymmetric catalysis.

Modification SitePotential ModificationPotential Implication
2-position (Iodo group)Cross-coupling reactionsIntroduction of diverse functional groups
Imidazole NitrogenAlkylation, AcylationModulation of solubility and electronic properties
Oxazine RingIntroduction of substituentsAlteration of conformation and rigidity

Challenges and Opportunities in the Synthesis and Application of Halogenated Heterocycles

The synthesis and application of halogenated heterocycles like 2-iodo-5H,6H,8H-imidazo[2,1-c] nih.govumpr.ac.idoxazine present both challenges and opportunities.

Challenges:

Regioselectivity: The selective introduction of a halogen atom at a specific position on a heterocyclic ring can be challenging.

Stability: Some halogenated heterocycles can be unstable and prone to degradation.

Toxicity: The potential toxicity of halogenated compounds is a concern that needs to be carefully evaluated.

Opportunities:

Halogen Bonding: The ability of halogen atoms to participate in halogen bonding interactions is increasingly being recognized as a valuable tool in crystal engineering and drug design.

Metabolic Stability: The introduction of a halogen atom can block metabolically labile sites in a molecule, thereby improving its pharmacokinetic properties.

Modulation of Physicochemical Properties: Halogen atoms can significantly influence the lipophilicity, polarity, and electronic properties of a molecule, allowing for the fine-tuning of its properties for specific applications.

Q & A

Q. What are the optimal synthetic routes for 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine, and how can reaction conditions be systematically optimized?

Methodological Answer: Continuous-flow microreactor systems enable precise control over reaction parameters (e.g., temperature, residence time) for imidazo-oxazine derivatives, reducing side reactions and improving yields. Factorial design experiments (e.g., varying iodine equivalents, solvent polarity, and catalyst loading) can identify critical factors for regioselective iodination . Post-synthesis, validate purity via HPLC coupled with mass spectrometry, referencing analytical protocols for structurally similar compounds .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Methodological Answer: Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR (focusing on imidazole and oxazine ring coupling patterns) with X-ray crystallography to confirm regiochemistry and iodine positioning. For example, analogous imidazo-oxadiazoles were resolved using crystallographic data (CCDC deposition codes) and 15N^{15}\text{N}-HMBC NMR to distinguish nitrogen environments .

Q. What strategies are recommended for studying the reactivity of the iodine substituent in cross-coupling reactions?

Methodological Answer: Screen palladium/copper-catalyzed systems (e.g., Suzuki-Miyaura, Ullmann) under inert conditions, monitoring iodine displacement via 19F^{19}\text{F} NMR if fluorinated partners are used. Compare kinetic data with non-iodinated analogs to isolate electronic effects of the substituent. Reference catalytic frameworks for imidazo[1,2-a]pyridine derivatives .

Q. How should researchers approach purification challenges specific to imidazo-oxazine derivatives?

Methodological Answer: Employ gradient silica gel chromatography with ethyl acetate/hexane mixtures, leveraging polarity differences from the iodine atom. For persistent impurities, use recrystallization in hot aqueous ethanol, as demonstrated for pyrimido-oxazine analogs . Confirm final purity via melting point analysis and 1H^1\text{H} NMR integration .

Q. Which theoretical frameworks guide mechanistic studies of imidazo-oxazine reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model iodine’s electronic effects on ring aromaticity and reaction transition states. Pair computational results with experimental kinetic isotope effects (KIEs) to validate proposed mechanisms, aligning with frameworks used for heterocyclic nucleophilic substitutions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns) be systematically addressed?

Methodological Answer: Apply a multi-technique approach:

  • Variable-temperature NMR to detect dynamic effects (e.g., ring puckering).
  • NOESY/ROESY to identify through-space correlations obscured by overlapping signals.
  • Compare with crystallographic bond angles to rule out structural misassignments . For unresolved discrepancies, synthesize deuterated analogs or use 15N^{15}\text{N}-labeling to simplify spectra .

Q. What advanced computational models are suitable for predicting the biological activity of 2-iodo-imidazo-oxazine derivatives?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding affinity to target proteins (e.g., kinase domains). Validate predictions via in vitro assays, referencing frameworks for imidazo[1,2-a]pyridine-based inhibitors .

Q. How can microfluidic synthesis be scaled for gram-scale production while maintaining reaction efficiency?

Methodological Answer: Use numbering-up strategies (parallel microreactors) or switch to continuous stirred-tank reactors (CSTRs) with real-time PAT (Process Analytical Technology) monitoring (e.g., inline IR spectroscopy). Optimize residence time distribution (RTD) studies to mitigate laminar flow limitations observed in imidazo-oxadiazole syntheses .

Q. What methodologies are critical for assessing the hydrolytic stability of the oxazine ring under physiological conditions?

Methodological Answer: Conduct accelerated stability studies in pH-buffered solutions (pH 1–9) at 37°C, analyzing degradation products via LC-MS. Use 18O^{18}\text{O}-labeling to track ring-opening pathways, as applied to pyrimido-oxazines . Correlate degradation rates with computed ring strain energies (DFT) .

Q. How can researchers design experiments to explore the compound’s potential as a halogen-bonding catalyst?

Methodological Answer: Perform X-ray crystallography on co-crystals with electron-donor substrates (e.g., pyridines) to quantify halogen-bond geometry (C–I···N angles/distances). Pair with kinetic studies comparing catalytic efficiency against non-iodinated analogs in model reactions (e.g., Diels-Alder), referencing imidazo[1,2-a]pyridine catalytic frameworks .

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